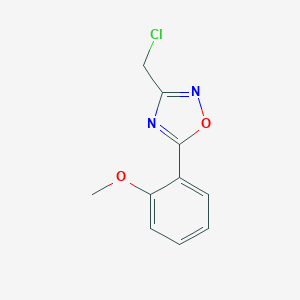

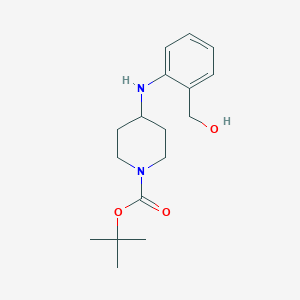

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and related compounds involves multiple steps, including lithiation-substitution reactions and the use of enantioenriched precursors. A notable approach is the lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine, optimized through synthetic experiments and in situ IR spectroscopic monitoring to control the formation of quaternary stereocenters, crucial for creating pharmaceutically relevant compounds (Sheikh et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been elucidated through crystallography, showcasing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013). Such interactions are critical in understanding the compound's behavior in various chemical environments.

Chemical Reactions and Properties

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine undergoes a range of chemical reactions, including intramolecular cyclization and reactions with o-phenylenediamine, leading to the formation of novel nitrogen-containing structures (Akimova et al., 2015). These reactions underscore the compound's versatility in synthetic chemistry applications.

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and crystalline structure provides insights into the material's behavior under different conditions. For example, the molecular and crystal structures of related piperidine derivatives reveal their conformational flexibility and the influence of hydrogen bonds on molecule packing in crystals (Kuleshova & Khrustalev, 2000).

Applications De Recherche Scientifique

Pharmacological Applications

Binge-Eating and Anxiety Reduction : Research has shown that derivatives of piperidine, such as 1-Boc-piperidine-4-carboxaldehyde, can decrease binge-eating behavior and exhibit an anxiolytic effect in animal models. This suggests potential applications in the treatment of disorders characterized by binge eating and anxiety (Guzmán-Rodríguez et al., 2021).

Organic Chemistry Applications

Synthesis of Pharmaceutically Relevant Compounds : The lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has been developed as a method to control the formation of quaternary stereocenters, which are significant in the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. This approach is critical in developing compounds with potential pharmaceutical applications (Sheikh et al., 2012).

Enantioselective Synthesis Techniques : Methods involving intramolecular cyclization and reaction with o-phenylenediamine have been explored for synthesizing nitrogen-containing 1,5-diketones based on N-Boc-piperidin-4-one. These techniques offer pathways to create aza derivatives and hydrobenzimidazo[2,1-e]acridine structures, showcasing the compound's versatility in synthesizing complex organic molecules (Akimova et al., 2015).

Materials Science Applications

Fluorescent Chromoionophores : Piperidine functionalized boron–dipyrromethene (BODIPY) derivatives have been developed as pH indicators with fluorescence enhancement capabilities upon deprotonation. These compounds have applications in creating fluorescence turn-on cation selective optodes, indicating potential for detecting specific metal ions with high sensitivity and selectivity (Li et al., 2016).

Mécanisme D'action

Target of Action

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound undergoes a process known as protodeboronation, which is a radical approach . This process involves the removal of a boron group from the molecule, which is then paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the transformations that boronic esters can undergo. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Pharmacokinetics

The pharmacokinetics of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be influenced by these factors.

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation allows the compound to be used in various organic synthesis applications, including the synthesis of d-®-coniceine and indolizidine 209B .

Action Environment

The action of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEZFXKKAYQZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444855 |

Source

|

| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162045-29-6 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162045-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)

![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)